molecular formula C28H28N4O4S B12207616 ethyl 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

ethyl 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B12207616
M. Wt: 516.6 g/mol
InChI Key: ZKLWPFQUJSLLIQ-ULJHMMPZSA-N
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Description

Ethyl 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H28N4O4SC_{28}H_{28}N_{4}O_{4}S with a molecular weight of 516.6 g/mol. The structure includes a piperidine ring, a thiazole moiety, and a pyrazole derivative, which are known for their diverse biological activities.

Property Value
Molecular FormulaC28H28N4O4S
Molecular Weight516.6 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole and thiazole components are known to modulate enzyme activity and receptor binding, which can lead to anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to ethyl 1-[(5Z)... have been tested for their ability to inhibit inflammation in animal models. One study demonstrated that certain pyrazole derivatives significantly reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound's thiazole and pyrazole moieties have been linked to antimicrobial activity against various bacterial strains. Research has indicated that modifications in the structure can enhance antibacterial efficacy against pathogens such as E. coli and S. aureus. A related study reported that specific derivatives showed promising results against these bacterial strains, suggesting a potential for developing new antimicrobial therapies .

Antitumor Properties

Recent investigations into thiazolidinone derivatives have revealed their potential as antitumor agents. Ethyl 1-[(5Z)... may exhibit similar properties due to its structural components. For example, thiazolidinones have been shown to decrease cell viability in glioblastoma multiform cells . The exact pathways through which these effects occur are still under investigation but may involve apoptosis induction or cell cycle arrest.

Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated that certain compounds exhibited significant reductions in swelling compared to the control group. The study concluded that the structural features of these compounds are critical for their anti-inflammatory activity .

Study 2: Antimicrobial Efficacy

A novel series of pyrazole derivatives were synthesized and tested against common bacterial strains. One compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The presence of the piperidine moiety was identified as enhancing the antimicrobial activity .

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C28H28N4O4S/c1-3-36-27(34)19-12-14-31(15-13-19)28-29-26(33)24(37-28)17-21-18-32(22-9-5-4-6-10-22)30-25(21)20-8-7-11-23(16-20)35-2/h4-11,16-19H,3,12-15H2,1-2H3/b24-17-

InChI Key

ZKLWPFQUJSLLIQ-ULJHMMPZSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)/S2

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S2

Origin of Product

United States

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